molecular formula C8H6N2O6 B11941929 2,5-Dimethyl-3,6-dinitrocyclohexa-2,5-diene-1,4-dione CAS No. 5253-07-6

2,5-Dimethyl-3,6-dinitrocyclohexa-2,5-diene-1,4-dione

Cat. No.: B11941929
CAS No.: 5253-07-6
M. Wt: 226.14 g/mol
InChI Key: CXTOOKVMKOAIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-3,6-dinitrocyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C8H6N2O6 It is characterized by its yellow crystalline appearance and is known for its unique structural properties, which include two nitro groups and two methyl groups attached to a cyclohexa-2,5-diene-1,4-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethyl-3,6-dinitrocyclohexa-2,5-diene-1,4-dione can be synthesized through the nitration of o-xylene. The nitration process typically involves the use of a mixture of nitric acid and sulfuric acid as the nitrating agents. The reaction conditions must be carefully controlled to avoid over-nitration and the formation of unwanted by-products. The product is then recrystallized from solvents such as ethyl acetate or dichloromethane to obtain pure yellow crystals .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated control systems ensures consistent quality and yield. The handling of corrosive nitrating agents and the management of reaction exotherms are critical aspects of the industrial process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3,6-dinitrocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more highly nitrated derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

    Substitution: Electrophilic substitution reactions can occur at the methyl groups or the nitro groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents or nitrating mixtures for electrophilic substitution.

Major Products

    Oxidation: Higher nitrated cyclohexadiene derivatives.

    Reduction: Diamino derivatives.

    Substitution: Halogenated or further nitrated products.

Scientific Research Applications

2,5-Dimethyl-3,6-dinitrocyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-3,6-dinitrocyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through its nitro and methyl groups. The nitro groups can participate in redox reactions, while the methyl groups can undergo electrophilic substitution. These interactions can affect various biochemical pathways, leading to the compound’s observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydroxy-1,4-benzoquinone: Similar in structure but with hydroxyl groups instead of nitro groups.

    2,6-Dimethyl-3,5-dinitrocyclohexa-2,5-diene-1,4-dione: A positional isomer with nitro groups at different positions.

    2,5-Dimethoxy-3,6-dinitrocyclohexa-2,5-diene-1,4-dione: Similar structure with methoxy groups instead of methyl groups.

Uniqueness

2,5-Dimethyl-3,6-dinitrocyclohexa-2,5-diene-1,4-dione is unique due to its specific arrangement of nitro and methyl groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

5253-07-6

Molecular Formula

C8H6N2O6

Molecular Weight

226.14 g/mol

IUPAC Name

2,5-dimethyl-3,6-dinitrocyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C8H6N2O6/c1-3-5(9(13)14)8(12)4(2)6(7(3)11)10(15)16/h1-2H3

InChI Key

CXTOOKVMKOAIPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.